2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structural framework, which consists of a fused triazole and pyrimidine ring system. The molecular formula of this compound is with a molecular weight of approximately 180.16 g/mol. It has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various methods involving different reagents and conditions, making it accessible for research and industrial purposes. Its derivatives are actively studied for their pharmacological properties.
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is classified as a heterocyclic compound and specifically falls under the category of triazolopyrimidines, which are known for their significant biological activities.
The synthesis of 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example:
The molecular structure of 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one features a fused ring system consisting of both triazole and pyrimidine components. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.16 g/mol |
IUPAC Name | 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI Key | MNMLAPDNMZLQEW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN2C=C(C(=O)NC2=N1)OC |
2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific biological targets. It has been shown to inhibit enzymes such as dihydroorotate dehydrogenase selectively in Plasmodium falciparum, which is crucial for developing antimalarial drugs. The binding affinity and mechanism have been characterized using kinetic analysis and site-directed mutagenesis studies.
The physical properties of 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
Chemical properties include:
The applications of 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one extend across various fields:
The synthesis of the triazolopyrimidine core predominantly relies on acid- or base-catalyzed cyclocondensation between 3(5)-amino-1,2,4-triazole (AT) and 1,3-dicarbonyl compounds. This reaction proceeds via a double dehydration mechanism, forming both the pyrimidine ring and the triazole-pyrimidine fusion in a single step. When methyl-substituted β-diketones or β-ketoesters serve as the 1,3-dicarbonyl component, the 2-methyl substituent is intrinsically incorporated into the triazolopyrimidine scaffold [5] [9].
Regioselectivity is governed by the nucleophilic attack orientation: The exocyclic amino group of AT attacks the electrophilic carbonyl carbon of the 1,3-dicarbonyl compound, while the triazole ring nitrogen (N1 or N4) closes the pyrimidine ring. Computational studies confirm that the 2-methyl group stabilizes the transition state through hyperconjugation, favoring the observed regiochemistry [9].
Table 1: Cyclocondensation Routes to 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Derivatives
1,3-Dicarbonyl Synthon | Catalyst | Conditions | Yield (%) | Key Product Features |
---|---|---|---|---|
Acetylacetone | AcOH | Reflux, 6 h | 75–85 | Unsubstituted C7 position |
Ethyl acetoacetate | PTSA | 120°C, 4 h | 65–70 | C7 ester for hydrolysis |
3-Chloro-2,4-pentanedione | NH₄OAc | MW, 150°C, 20 min | 82 | C7 electrophile for substitution |
1,1,1-Trifluoropentanedione | TFA | 80°C, 3 h | 55 | C7-CF₃ group for enhanced lipophilicity |
The C7 position remains inherently modifiable in this approach. Using unsymmetrical 1,3-dicarbonyl compounds like ethyl acetoacetate introduces an ester group at C7, which can be hydrolyzed to carboxylic acid or reduced to alcohol. This versatility enables further derivatization through amide coupling or alkylation [5] [9]. Despite its robustness, limitations include moderate yields with sterically hindered diketones and competing side reactions with aldehydes under forcing conditions.
Recent advances in annulation chemistry provide efficient routes to the triazolopyrimidine core with enhanced regiocontrol. These methodologies leverage strained or activated synthons to construct the pyrimidine ring in a single step, minimizing purification needs and improving atom economy.
The oxa-[3+3] annulation strategy employs Morita-Baylis-Hillman (MBH) carbonates of propiolaldehydes as C3 synthons. When reacted with α-nitro ketones under mild basic conditions (e.g., DABCO, K₂CO₃), these compounds form 2H-pyran intermediates that spontaneously rearrange to triazolopyrimidines. The alkyne moiety in MBH-carbonates acts as an electronic director without incorporating into the final ring, enabling installation of alkyne handles at C7 for click chemistry applications [4].
Table 2: [3+3] Annulation Strategies for Triazolopyrimidine Synthesis
Synthon A | Synthon B | Conditions | Regioselectivity | Functional Groups Introduced |
---|---|---|---|---|
MBH-carbonate of propiolaldehyde | α-Nitroacetophenone | DABCO, THF, rt | >95:5 (C7-aryl) | C7-aryl, C2-alkynyl |
Sulfoxonium ylide (PhC(O)CH=SOMe₂) | Cyclopropenone | Cs₂CO₃, DCM, 40°C | Exclusive C7-aryl | C7-aryl, C2-carboxylate |
Vinyl azide + β-ketoaldehyde | None (thermal) | Toluene, 110°C | 8:1 (C7 vs C6) | C7-alkyl, C2-amino |
Concurrently, transition-metal-free [3+3] annulations using sulfoxonium ylides and cyclopropenones have emerged. Sulfoxonium ylides serve as carbene precursors that generate carbonyl ylides in situ. These undergo cycloaddition with cyclopropenones, followed by decarbonylation and aromatization to yield triazolopyrimidines with trisubstituted patterns unattainable via classical methods [8]. Key advantages include:
The 2-methyl group (C-2) and electron-deficient C-7 position of the core scaffold serve as primary handles for late-stage diversification. Electrophilic aromatic substitution (SEAr) occurs regioselectively at C-7 due to its highest electron density in the HOMO, as confirmed by molecular orbital calculations [9].
C-7 Functionalization
C-2 Methyl Group Modification
Table 3: Post-Functionalization Case Studies & Outcomes
Reaction Type | Substrate | Reagents/Conditions | Product | Application Relevance |
---|---|---|---|---|
Bromination | 2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | NBS (1.1 eq), DMF, 0°C, 1 h | 7-Bromo-2-methyl analog | Cross-coupling precursor |
Suzuki Coupling | 7-Bromo-2-methyl derivative | 4-Cyanophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C, 12 h | 7-(4-Cyanophenyl)-2-methyl analog | Kinase inhibitor intermediate |
Amination | 7-Chloro-2-methyl analog | Piperidine, EtOH, reflux, 6 h | 7-(Piperidin-1-yl)-2-methyl analog | Solubility enhancement |
Side-Chain Bromination | 2-Methyl parent compound | NBS (1 eq), BPO, CCl₄, reflux, 3 h | 2-(Bromomethyl) derivative | Alkylation agent |
Core Synthetic Principle: The chemistry of 2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one functionalization exemplifies ring-walking diversification—strategic modification progresses from the core scaffold to C7 electrophilic substitution, followed by C2 side-chain activation, enabling combinatorial library generation from a single precursor.
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: